N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indole and indazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both indole and indazole moieties in the structure makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Indazole Moiety: The indazole ring can be synthesized through the reaction of o-phenylenediamine with a carboxylic acid derivative, such as an ester or an acid chloride.
Coupling of Indole and Indazole Moieties: The final step involves coupling the indole and indazole moieties through a suitable linker, such as an ethyl chain, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide: Similar structure but lacks the chloro substituent on the indole ring.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide: Similar structure but with a bromo substituent instead of chloro.
Uniqueness
The presence of the chloro substituent on the indole ring in N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide can influence its biological activity and chemical reactivity, making it unique compared to other similar compounds. This substituent can enhance the compound’s binding affinity to certain targets and improve its overall pharmacokinetic properties .
Properties
Molecular Formula |
C19H17ClN4O |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O/c1-23-16-5-3-2-4-15(16)18(22-23)19(25)21-9-11-24-10-8-13-6-7-14(20)12-17(13)24/h2-8,10,12H,9,11H2,1H3,(H,21,25) |
InChI Key |
ZAXHWCZOTVGHFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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